2-(2,4-Dimethylbenzenesulfinyl)acetonitrile
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Overview
Description
2-(2,4-Dimethylbenzenesulfinyl)acetonitrile is an organic compound characterized by the presence of a sulfinyl group attached to a benzenesulfinyl moiety and an acetonitrile group
Mechanism of Action
Mode of Action
It is known that acetonitrile derivatives can act as nucleophiles, suggesting that 2-(2,4-dimethylbenzenesulfinyl)acetonitrile may interact with its targets through nucleophilic addition reactions .
Biochemical Pathways
Acetonitrile and its derivatives have been used in organic synthesis, indicating that they may participate in various chemical reactions and potentially affect multiple biochemical pathways .
Pharmacokinetics
As such, its impact on bioavailability is currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dimethylbenzenesulfinyl)acetonitrile typically involves the reaction of 2,4-dimethylbenzenesulfinyl chloride with acetonitrile in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dimethylbenzenesulfinyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: 2-(2,4-Dimethylbenzenesulfonyl)acetonitrile.
Reduction: 2-(2,4-Dimethylbenzenesulfanyl)acetonitrile.
Substitution: Products depend on the nucleophile used, such as 2-(2,4-Dimethylbenzenesulfinyl)acetamide when reacted with ammonia.
Scientific Research Applications
2-(2,4-Dimethylbenzenesulfinyl)acetonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
2-(2,4-Dimethylbenzenesulfonyl)acetonitrile: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(2,4-Dimethylbenzenesulfanyl)acetonitrile: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(2,4-Dimethylbenzenesulfinyl)acetamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness: 2-(2,4-Dimethylbenzenesulfinyl)acetonitrile is unique due to the presence of both a sulfinyl group and a nitrile group, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
2-(2,4-dimethylphenyl)sulfinylacetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8-3-4-10(9(2)7-8)13(12)6-5-11/h3-4,7H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRPXEZNRVWNPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)CC#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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